1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
CAS No.: 61717-03-1
Cat. No.: VC19502391
Molecular Formula: C8H10N4O2
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61717-03-1 |
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Molecular Formula | C8H10N4O2 |
Molecular Weight | 194.19 g/mol |
IUPAC Name | 1-butyl-3-nitropyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3 |
Standard InChI Key | MUCYHKZCPGVXAI-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Features
1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile (C₉H₁₁N₄O₂) belongs to the pyrazole family, a class of heterocyclic aromatic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The substitution pattern of this derivative introduces distinct electronic and steric properties:
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1-Butyl group: A four-carbon alkyl chain that enhances lipophilicity, potentially improving membrane permeability in biological systems.
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3-Nitro group: A strong electron-withdrawing substituent that influences the ring’s electronic density and reactivity.
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4-Carbonitrile: A polar functional group that can participate in hydrogen bonding and serve as a synthetic handle for further derivatization.
Table 1: Molecular Data for 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
Property | Value |
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Molecular Formula | C₉H₁₁N₄O₂ |
Molecular Weight | 223.22 g/mol |
IUPAC Name | 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile |
Canonical SMILES | CCCCN1C(=C(C#N)N=C1)N+[O-] |
InChI Key | Not reported in literature |
While the exact InChI Key remains unpublished for this compound, analogous pyrazole derivatives, such as 1-butyl-3-methyl-5-nitro-1H-pyrazole, exhibit InChI Keys like JMCVLUCKGMBXNU-UHFFFAOYSA-N
, suggesting similar structural features. The nitro group’s resonance effects and the carbonitrile’s electron-withdrawing nature likely render the pyrazole ring electrophilic at specific positions, facilitating nucleophilic aromatic substitution or cycloaddition reactions .
Synthetic Methodologies
General Approaches to Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or through transition-metal-catalyzed cross-couplings. For nitro- and cyano-substituted pyrazoles, diazonium salt coupling and nucleophilic aromatic substitution are common strategies .
Proposed Synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
A plausible route involves the following steps:
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Formation of the Pyrazole Core: Reacting butylhydrazine with a β-ketonitrile precursor (e.g., 3-oxopentanenitrile) under acidic conditions to yield 1-butyl-1H-pyrazole-4-carbonitrile.
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Nitration: Treating the intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 3-position.
This method aligns with protocols described for related compounds, such as 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, where diazonium coupling and cyclization were employed .
Table 2: Reaction Conditions for Nitration Step
Parameter | Value |
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Nitrating Agent | Fuming HNO₃ in H₂SO₄ |
Temperature | 0–5°C (controlled to prevent decomposition) |
Reaction Time | 2–4 hours |
Physicochemical and Spectral Properties
Spectroscopic Data
Infrared (IR) Spectroscopy:
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ν(C≡N): ~2220–2240 cm⁻¹ (strong absorption characteristic of nitriles) .
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ν(NO₂): ~1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching of nitro group) .
¹H NMR (CDCl₃, 400 MHz):
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Butyl chain: δ 0.90 (t, 3H, CH₃), 1.35–1.45 (m, 2H, CH₂), 1.65–1.75 (m, 2H, CH₂), 4.20 (t, 2H, N–CH₂).
¹³C NMR (CDCl₃, 100 MHz):
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Carbonitrile: δ ~115–120 ppm.
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Nitro-bearing carbon: δ ~140–145 ppm.
Biological Activity and Applications
Agrochemical Uses
Pyrazole nitriles are explored as herbicide and insecticide precursors. The butyl chain may improve soil persistence, while the nitro group could act as a redox-active moiety.
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